molecular formula C20H27N3O3S B12475681 N-[2-(dimethylamino)ethyl]-2-[N-(2-methylphenyl)-4-methylbenzenesulfonamido]acetamide

N-[2-(dimethylamino)ethyl]-2-[N-(2-methylphenyl)-4-methylbenzenesulfonamido]acetamide

Cat. No.: B12475681
M. Wt: 389.5 g/mol
InChI Key: PZPCEEJYENJKRO-UHFFFAOYSA-N
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Description

N-[2-(dimethylamino)ethyl]-2-[N-(2-methylphenyl)-4-methylbenzenesulfonamido]acetamide is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique chemical structure, which includes a dimethylamino group, a methylphenyl group, and a benzenesulfonamido group. These functional groups contribute to its distinctive chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(dimethylamino)ethyl]-2-[N-(2-methylphenyl)-4-methylbenzenesulfonamido]acetamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common synthetic route includes the following steps:

    Preparation of 2-(dimethylamino)ethylamine: This intermediate is synthesized by reacting dimethylamine with ethylene oxide.

    Formation of N-(2-methylphenyl)-4-methylbenzenesulfonamide: This intermediate is prepared by reacting 2-methylphenylamine with 4-methylbenzenesulfonyl chloride.

    Coupling Reaction: The final step involves the coupling of the two intermediates under controlled conditions to form this compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to ensure high yield and purity. Advanced techniques like continuous flow reactors and automated synthesis may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-[2-(dimethylamino)ethyl]-2-[N-(2-methylphenyl)-4-methylbenzenesulfonamido]acetamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the dimethylamino group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like halides or amines in polar solvents.

Major Products

    Oxidation: Formation of corresponding sulfoxides or sulfones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted amides or sulfonamides.

Scientific Research Applications

N-[2-(dimethylamino)ethyl]-2-[N-(2-methylphenyl)-4-methylbenzenesulfonamido]acetamide has diverse applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and catalysis.

    Biology: Investigated for its potential as a biochemical probe or inhibitor.

    Medicine: Explored for its therapeutic potential in treating certain diseases.

    Industry: Utilized in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[2-(dimethylamino)ethyl]-2-[N-(2-methylphenyl)-4-methylbenzenesulfonamido]acetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[2-(dimethylamino)ethyl]-2-[N-(2-methylphenyl)-4-methylbenzenesulfonamido]acetamide is unique due to its combination of functional groups, which confer specific chemical properties and reactivity. This uniqueness makes it valuable for specialized applications in research and industry.

Properties

Molecular Formula

C20H27N3O3S

Molecular Weight

389.5 g/mol

IUPAC Name

N-[2-(dimethylamino)ethyl]-2-(2-methyl-N-(4-methylphenyl)sulfonylanilino)acetamide

InChI

InChI=1S/C20H27N3O3S/c1-16-9-11-18(12-10-16)27(25,26)23(19-8-6-5-7-17(19)2)15-20(24)21-13-14-22(3)4/h5-12H,13-15H2,1-4H3,(H,21,24)

InChI Key

PZPCEEJYENJKRO-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N(CC(=O)NCCN(C)C)C2=CC=CC=C2C

Origin of Product

United States

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